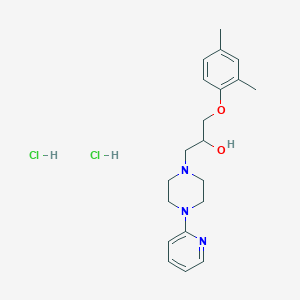
1-(2,4-Dimethylphenoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethylphenoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C20H29Cl2N3O2 and its molecular weight is 414.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2,4-Dimethylphenoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound that has garnered attention for its potential pharmacological applications. This article discusses its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The compound's chemical structure and properties are critical for understanding its biological activity. Below is a summary of its molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H27N3O2 |
| Molecular Weight | 353.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | SLCHKAFGCQARQB-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It has been shown to act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The proposed mechanisms include:
- Serotonin Receptor Modulation : The compound may interact with serotonin receptors, influencing mood and anxiety pathways.
- Dopamine Receptor Interaction : Potential effects on dopamine pathways could contribute to its antidepressant properties.
- Inhibition of Specific Enzymes : It may inhibit enzymes involved in neurotransmitter metabolism, enhancing the availability of key neurotransmitters.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antidepressant Effects
A study investigated the antidepressant-like effects of this compound in animal models. The results indicated significant reductions in depressive behaviors in forced swim tests and tail suspension tests, suggesting potential efficacy as an antidepressant agent .
Neuroprotective Properties
The compound has demonstrated neuroprotective effects in vitro. It was found to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, indicating a potential role in protecting against neurodegenerative diseases .
Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokine production in activated microglia, suggesting it may have therapeutic potential for inflammatory conditions affecting the CNS .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Major Depressive Disorder : A clinical trial evaluated the efficacy of this compound in patients with major depressive disorder. Results showed significant improvements in depression scores compared to placebo after 8 weeks of treatment .
- Anxiety Disorders : Another study assessed its effects on anxiety-related behaviors in animal models. The results indicated a reduction in anxiety-like behaviors, supporting its potential use in treating anxiety disorders.
Propriétés
IUPAC Name |
1-(2,4-dimethylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2.2ClH/c1-16-6-7-19(17(2)13-16)25-15-18(24)14-22-9-11-23(12-10-22)20-5-3-4-8-21-20;;/h3-8,13,18,24H,9-12,14-15H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGWSDLHMNETCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=N3)O)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














